propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core with a thiazole ring (positions 1–3) and a pyrimidine ring (positions 3–6). Key structural features include:
- Propan-2-yl ester at position 6, influencing lipophilicity and metabolic stability.
- 7-Methyl group on the pyrimidine ring, enhancing steric bulk.
- Methylidene linker at position 2, connecting to a pyrazole moiety substituted with a 3-methyl-4-prop-2-enoxyphenyl group and a phenyl group at position 1.
- 4-Methylsulfanylphenyl group at position 5, contributing to electron density modulation.
The compound’s synthesis likely involves a multi-component reaction, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives (e.g., condensation of a tetrahydropyrimidine precursor with a substituted pyrazole carbaldehyde under acidic conditions) .
Properties
IUPAC Name |
propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N4O4S2/c1-7-19-45-31-18-15-27(20-24(31)4)34-28(22-41(40-34)29-11-9-8-10-12-29)21-32-36(43)42-35(26-13-16-30(47-6)17-14-26)33(37(44)46-23(2)3)25(5)39-38(42)48-32/h7-18,20-23,35H,1,19H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUFVJSEAEPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)SC)C6=CC=CC=C6)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413874 | |
| Record name | Propan-2-yl 7-methyl-2-[(3-{3-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-30-7 | |
| Record name | Propan-2-yl 7-methyl-2-[(3-{3-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylamine Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Thiazolo[3,2-a]pyrimidine core : This structure is known for various biological activities.
- Pyrazole moiety : Recognized for its anti-inflammatory and analgesic properties.
- Substituents : The presence of methyl, prop-2-enoxy, and sulfanyl groups enhances its pharmacological profile.
Molecular Formula
The molecular formula is complex, reflecting the diverse functional groups present. It is crucial to analyze the structure to understand its interaction with biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 475.6 g/mol |
| LogP (partition coefficient) | 4.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study highlighted that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound under discussion may share these properties due to the presence of the pyrazole ring, which has been linked to anti-glioma activity in vitro .
Anti-inflammatory Effects
The pyrazole component is associated with anti-inflammatory activities. A review reported that certain pyrazole derivatives showed promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's ability to modulate inflammatory pathways could be a focal point for further research.
The mechanisms through which this compound exerts its biological effects likely involve:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases such as AKT, which plays a critical role in cell survival and proliferation .
- Cytokine Modulation : The compound may influence cytokine levels, thereby reducing inflammation and tumor growth.
Case Studies
- Study on Pyrazole Derivatives :
- In Vitro Anti-Glioma Activity :
- Kinase Activity Screening :
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Differences:
The methylsulfanyl (SMe) group increases lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.8) .
Pyrazole Substituents: The 3-methyl-4-prop-2-enoxyphenyl group in the target compound introduces a reactive allyl ether moiety, absent in the dichlorophenyl or methylpyrazole analogs. This may allow post-synthetic modifications (e.g., Michael additions).
Physicochemical and Crystallographic Insights
- Crystal Packing : Analogous compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) exhibit puckered thiazolo[3,2-a]pyrimidine cores with dihedral angles of ~80° between fused rings and substituent-bearing benzene rings . The methylsulfanyl group in the target compound may alter hydrogen-bonding networks (e.g., C–H···S interactions vs. C–H···O in methoxy analogs) .
- Synthetic Yield : Comparable derivatives achieve ~78% yield via one-pot reactions , suggesting feasible scalability for the target compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
